Methyl2-(6-fluoropyridin-3-yl)acetate

描述

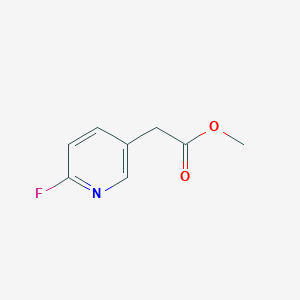

Methyl 2-(6-fluoropyridin-3-yl)acetate is a fluorinated pyridine derivative with a methyl ester group attached to an acetic acid backbone. The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an acetoxymethyl group at the 3-position. Fluoropyridines are of significant interest in pharmaceutical and agrochemical research due to fluorine’s ability to modulate electronic properties, enhance metabolic stability, and improve bioavailability compared to non-fluorinated analogs .

属性

分子式 |

C8H8FNO2 |

|---|---|

分子量 |

169.15 g/mol |

IUPAC 名称 |

methyl 2-(6-fluoropyridin-3-yl)acetate |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 |

InChI 键 |

KGXQCQKOQGHOPE-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CC1=CN=C(C=C1)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(6-fluoropyridin-3-yl)acetate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of Methyl 2-(6-fluoropyridin-3-yl)acetate often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Methyl 2-(6-fluoropyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(6-fluoropyridin-3-yl)acetic acid.

Reduction: Formation of 2-(6-fluoropyridin-3-yl)ethanol.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

科学研究应用

Methyl 2-(6-fluoropyridin-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of Methyl 2-(6-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares Methyl 2-(6-fluoropyridin-3-yl)acetate with its methoxy- and chloro-substituted analogs, emphasizing substituent effects on physicochemical properties and applications.

Structural and Electronic Differences

- Its small size minimizes steric hindrance .

- Methoxy : Donates electron density via resonance, stabilizing the pyridine ring but introducing steric bulk that may hinder reactivity .

- Chlorine : Combines electron withdrawal with moderate steric effects, offering intermediate reactivity compared to F and OCH₃ .

Physicochemical Properties

Predicted properties based on substituent trends:

- Methoxy : Higher water solubility due to polarity but reduced membrane permeability .

- Chlorine : Increased lipophilicity may enhance tissue penetration but risks bioaccumulation .

Research Findings and Industrial Relevance

While direct studies on Methyl 2-(6-fluoropyridin-3-yl)acetate are sparse, fluoropyridines are extensively documented in drug discovery. For example:

生物活性

Methyl 2-(6-fluoropyridin-3-yl)acetate is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(6-fluoropyridin-3-yl)acetate features a methyl ester functional group and a pyridine ring substituted with a fluorine atom at the 6-position. Its molecular formula is , with a molecular weight of approximately 169.15 g/mol. The unique structural characteristics contribute to its biological activity.

Structural Representation:

- InChI Key:

KGXQCQKOQGHOPE-UHFFFAOYSA-N - SMILES Notation:

COC(=O)CC1=CN=C(C=C1)F

The biological activity of methyl 2-(6-fluoropyridin-3-yl)acetate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances its lipophilicity and binding affinity, which may lead to increased efficacy in therapeutic applications.

Key mechanisms include:

- Enzyme Modulation: The compound can alter the activity of enzymes involved in various biochemical pathways.

- Receptor Binding: It may bind to specific receptors, influencing cellular responses crucial for therapeutic effects.

Antimicrobial Activity

Research indicates that methyl 2-(6-fluoropyridin-3-yl)acetate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. Notable findings include:

- Cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .

Comparative Studies

A comparative analysis with similar compounds reveals distinct differences in biological activity due to variations in halogen substitutions:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(6-fluoropyridin-2-yl)acetate | Similar pyridine structure | Contains only fluorine without chlorine |

| Methyl 2-(6-chloropyridin-3-yl)acetate | Chlorine substitution at the same position | Potentially different biological activity |

| Methyl 2-(6-bromopyridin-3-yl)acetate | Bromine substitution | Different reactivity compared to fluorinated analogs |

The presence of fluorine in methyl 2-(6-fluoropyridin-3-yl)acetate significantly influences its chemical reactivity and biological activity compared to its chloro and bromo analogs, making it a valuable candidate for drug development.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial activity of methyl 2-(6-fluoropyridin-3-yl)acetate against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison, suggesting a promising alternative for treating resistant bacterial infections.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that methyl 2-(6-fluoropyridin-3-yl)acetate exhibited notable cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. Further studies are required to elucidate the specific pathways involved in its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。